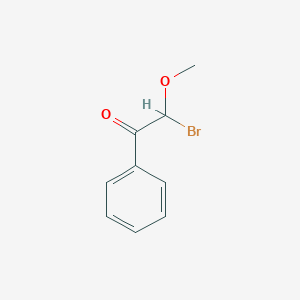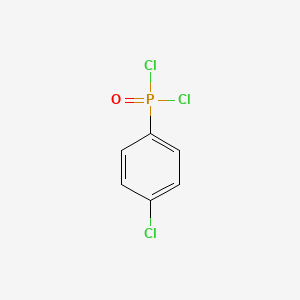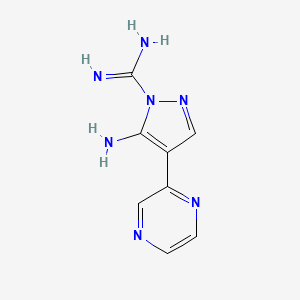
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then reacted with an appropriate isocyanate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and carboximidamide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has shown promise in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is utilized in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxamide
- 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is unique due to the presence of the pyrazin-2-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of new pharmaceuticals .
Eigenschaften
CAS-Nummer |
61959-40-8 |
|---|---|
Molekularformel |
C8H9N7 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C8H9N7/c9-7-5(3-14-15(7)8(10)11)6-4-12-1-2-13-6/h1-4H,9H2,(H3,10,11) |
InChI-Schlüssel |
JJSOMCXELDVWER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=C(N(N=C2)C(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


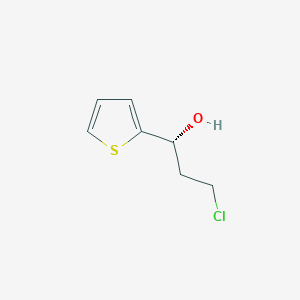

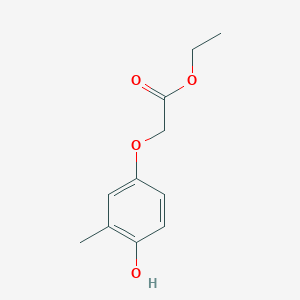
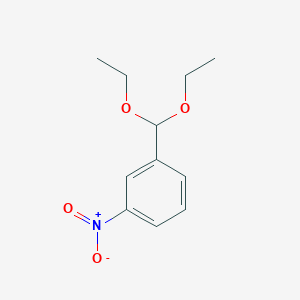
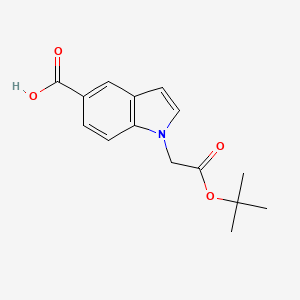
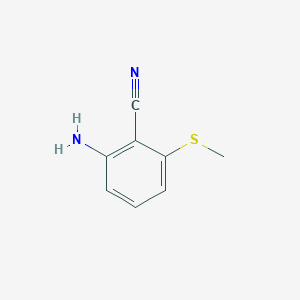
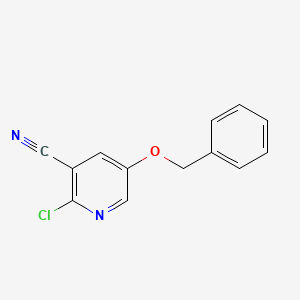

![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)


